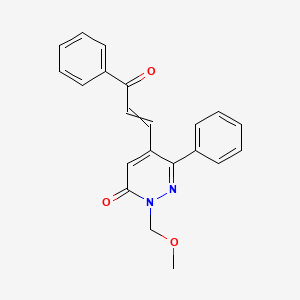
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, phenyl groups, and a methoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate aldehydes and ketones to form the enone structure, followed by cyclization and functional group modifications to introduce the methoxymethyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carboxyl group.
Reduction: Reduction of the enone to an alcohol.
Substitution: Halogenation or nitration of the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can further be used in various synthetic applications.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(3-Oxo-3-phenylprop-1-enyl)thiophene-3-carbaldehyde
- Methyl 2-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]acetate
Uniqueness
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and application potential.
Propiedades
Fórmula molecular |
C21H18N2O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H18N2O3/c1-26-15-23-20(25)14-18(21(22-23)17-10-6-3-7-11-17)12-13-19(24)16-8-4-2-5-9-16/h2-14H,15H2,1H3 |
Clave InChI |
NKNJDJWQUPOUSU-UHFFFAOYSA-N |
SMILES canónico |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


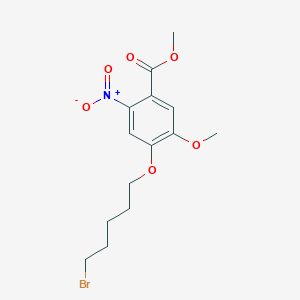

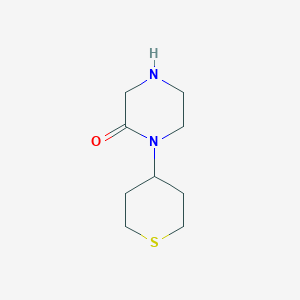
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
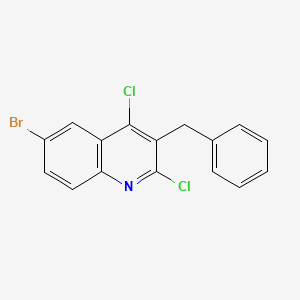


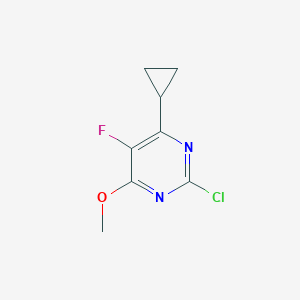

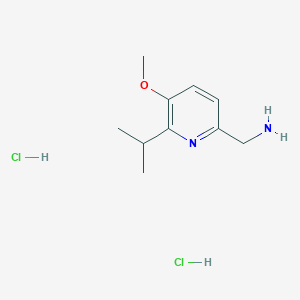
![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)

![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
